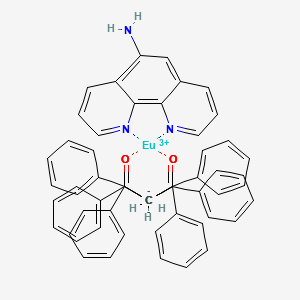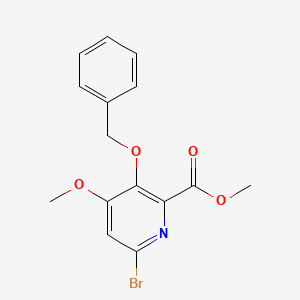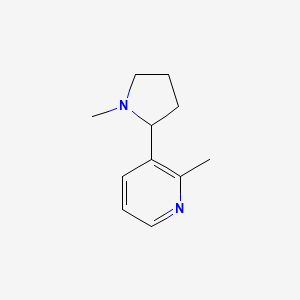
3-Isopropyl-7-methoxy-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-7-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of isopropyl and methoxy groups in the 3rd and 7th positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-7-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by a cyclization step to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the formation of the indazole core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropyl-7-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, especially at positions that are not sterically hindered by the isopropyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated indazole derivatives.
Applications De Recherche Scientifique
3-Isopropyl-7-methoxy-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-7-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
1H-Indazole: The parent compound without the isopropyl and methoxy groups.
3-Methyl-1H-indazole: Similar structure with a methyl group instead of an isopropyl group.
7-Methoxy-1H-indazole: Similar structure with only the methoxy group at the 7th position.
Uniqueness: 3-Isopropyl-7-methoxy-1H-indazole is unique due to the combined presence of both isopropyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
7-methoxy-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C11H14N2O/c1-7(2)10-8-5-4-6-9(14-3)11(8)13-12-10/h4-7H,1-3H3,(H,12,13) |
Clé InChI |
QMOBHKSYQSYTRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C=CC=C(C2=NN1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
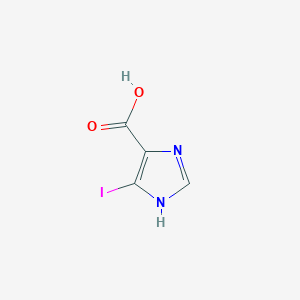
![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
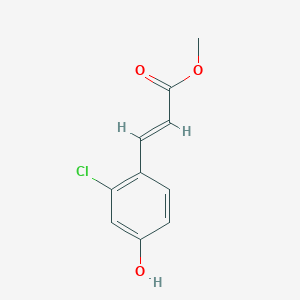
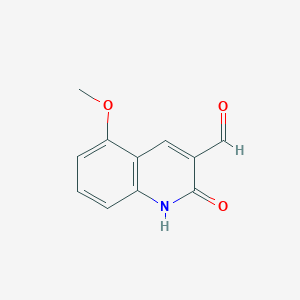
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
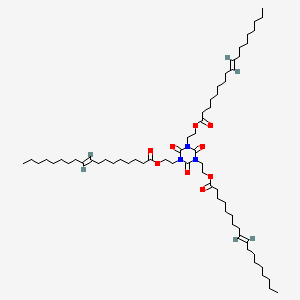
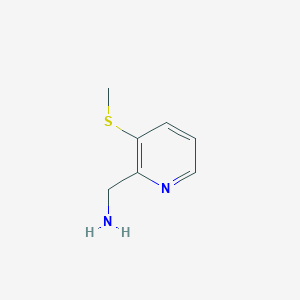
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
